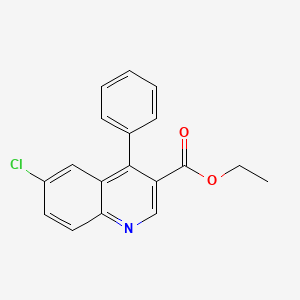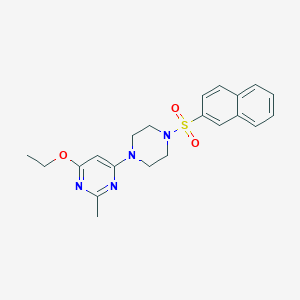![molecular formula C25H20ClN5O B2758506 N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890887-23-7](/img/structure/B2758506.png)
N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring system . This core is substituted with various functional groups including an amine, a chlorophenoxy group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure . The chlorophenoxy and dimethylphenyl groups are likely to project out from this plane .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions . The chlorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amine and the chlorophenoxy group would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidines derivatives exhibited significant cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, alongside inhibition of 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, another study synthesized derivatives showing potent antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line, suggesting the compound's relevance in anticancer research (Abdellatif et al., 2014).
Antimicrobial Potential
Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, demonstrating considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This highlights the compound's utility in developing new antimicrobial agents (Reddy et al., 2010).
Insecticidal and Antibacterial Applications
Pyrimidine linked pyrazol heterocyclics synthesized under microwave irradiation showed promising insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Antifungal and Anticancer Agents
Further research identified novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, emphasizing the compound's broad pharmacological applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Serotonin 5-HT6 Receptor Antagonists
A study on the synthesis and antagonistic structure-activity relationship of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines identified potent antagonists of the 5-HT(6) receptors, offering insights into the development of therapeutic agents for neurological disorders (Ivachtchenko et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O/c1-16-3-8-20(13-17(16)2)31-25-23(14-29-31)24(27-15-28-25)30-19-6-11-22(12-7-19)32-21-9-4-18(26)5-10-21/h3-15H,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVJDOSQVTCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2758427.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)


![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)
